c-MYC Suppression: 10–500-Fold Higher Potency Than JQ-1, OTX015, and dBET1
ARV-771 reduces downstream c-MYC transcription with 10–500-fold higher potency than the BET inhibitors JQ-1 and OTX015 as well as the CRBN-based BET degrader dBET1, with a c-MYC depletion IC50 of less than 1 nM in 22Rv1 CRPC cells . In contrast, the parent inhibitor JQ-1 has reported Kd values for BRD4 bromodomains 1 and 2 of approximately 50 and 90 nM respectively and functions solely as a competitive inhibitor without inducing protein degradation [1]. This large potency gap arises because ARV-771's catalytic degradation mechanism depletes the target protein, whereas reversible inhibitors merely occupy binding sites without eliminating the protein scaffold that supports transcriptional complexes .
| Evidence Dimension | c-MYC downstream suppression potency |
|---|---|
| Target Compound Data | IC50 < 1 nM for c-MYC depletion in 22Rv1 cells; 10–500-fold higher potency |
| Comparator Or Baseline | JQ-1 (BET inhibitor, Kd ~50/90 nM for BRD4 BD1/BD2), OTX015 (birabresib, BET inhibitor), dBET1 (CRBN-based BET PROTAC degrader) |
| Quantified Difference | 10–500-fold higher potency in reducing c-MYC transcription compared to JQ-1, OTX015, and dBET1 |
| Conditions | Castration-resistant prostate cancer (CRPC) cell lines: 22Rv1, VCaP, and LnCaP95; 16 h treatment |
Why This Matters
A 10–500-fold potency advantage in suppressing the oncogenic driver c-MYC means ARV-771 achieves biologically meaningful target engagement at substantially lower concentrations than BET inhibitors or CRBN-based degraders, directly impacting experimental design and dose selection for in vitro and in vivo studies.
- [1] Raina K, Lu J, Qian Y, et al. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer. Proc Natl Acad Sci U S A. 2016;113(26):7124-7129. doi:10.1073/pnas.1521738113. PMID: 27274052. View Source
